molecular formula C18H22N2O3S2 B2701290 4-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide CAS No. 899961-13-8

4-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2701290
CAS No.: 899961-13-8
M. Wt: 378.51
InChI Key: CKHLSYMJOMOEIX-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a synthetic compound featuring a benzenesulfonyl group attached to a butanamide backbone, which is further linked to a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl moiety. The benzenesulfonyl substituent may enhance metabolic stability or modulate receptor binding compared to simpler acyl groups.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-13-9-10-15-16(12-13)24-18(19-15)20-17(21)8-5-11-25(22,23)14-6-3-2-4-7-14/h2-4,6-7,13H,5,8-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHLSYMJOMOEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methyl group: Methylation of the benzo[d]thiazole ring can be carried out using methylating agents such as methyl iodide.

    Attachment of the butanamide moiety: This step involves the reaction of the benzo[d]thiazole derivative with a butanoyl chloride or similar reagent under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzo[d]thiazole derivatives.

    Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural and functional attributes are compared below with four analogs sharing the benzothiazolyl core or analogous sulfonamide/amide linkages.

Structural and Physicochemical Comparisons

Compound Name & ID/CAS Molecular Formula Molecular Weight Key Substituents/Modifications Source
Target Compound C20H21N3O3S2* ~423.5† Benzenesulfonyl-butanoate; 6-methyl-benzothiazolyl -
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (Y020-0558) C20H25FN4OS 388.51 4-Fluorophenyl-piperazinyl acetamide; retains benzothiazolyl
4-Fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (BG15234) C15H15FN2OS 290.35 4-Fluorobenzamide; truncated acyl chain
N-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-amine (CM962627) C17H21N3O2S2‡ ~363.5† Tricyclic dioxa-thia-aza scaffold; complex heterocyclic substitution
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide (ZINC1805437) C18H23N3O3S2§ 413.54 4-Methylphenylsulfonylamino; thiazol-2-yl (simpler heterocycle vs. benzothiazolyl)

*Estimated based on benzothiazolyl (C8H10NS), benzenesulfonyl (C6H5SO2), and butanamide (C4H7NO). †Calculated using atomic masses. ‡Formula inferred from tricyclic structure. §Molecular weight derived from synonym-associated data in .

Key Observations

Substituent Impact on Molecular Weight :

  • The target compound’s benzenesulfonyl group contributes to its higher molecular weight (~423.5) compared to BG15234 (290.35), which has a smaller 4-fluorobenzamide group. Y020-0558 (388.51) and ZINC1805437 (413.54) demonstrate intermediate weights, influenced by piperazine and methylphenylsulfonyl groups, respectively .

Conversely, CM962627’s tricyclic system introduces steric complexity, which may hinder membrane permeability compared to the target compound’s planar benzothiazole .

Functional Group Diversity :

  • The benzenesulfonyl moiety in the target compound and ZINC1805437 may enhance electrostatic interactions with target proteins compared to the acetyl or benzamide groups in Y020-0558 and BG15234 .

Biological Activity

4-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzothiazole moiety and a butanamide group. The molecular formula is C16H20N2O2SC_{16}H_{20}N_2O_2S with a molecular weight of 320.41 g/mol. The presence of the benzenesulfonyl group enhances its solubility and reactivity.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole, including the target compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These activities were assessed using broth microdilution methods according to CLSI guidelines .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Benzothiazole Derivative AE. coli8 µg/mL
Benzothiazole Derivative BS. aureus16 µg/mL
This compoundTBD (To Be Determined)TBD

Antitumor Activity

In addition to its antimicrobial properties, this compound has been evaluated for antitumor activity. Studies have demonstrated that compounds containing the benzothiazole ring can inhibit the proliferation of cancer cells. For example, in vitro assays on human lung cancer cell lines (A549, HCC827) showed promising results with IC50 values indicating effective cytotoxicity at low concentrations .

Table 2: Antitumor Activity Data

Compound NameCell LineIC50 (µM)
This compoundA549TBD
Benzothiazole Derivative CHCC8276.26 ± 0.33
Benzothiazole Derivative DNCI-H3586.48 ± 0.11

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or DNA. Similar compounds have been shown to intercalate into DNA or bind within the minor groove of AT-rich sequences . This binding can disrupt cellular processes leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various benzothiazole derivatives against resistant strains of bacteria. The results indicated that modifications in the sulfonamide group significantly enhanced antibacterial activity.
  • Antitumor Screening : In another investigation involving a series of benzothiazole derivatives, it was found that those with higher lipophilicity exhibited better permeability across cellular membranes and thus improved cytotoxicity against tumor cells.

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